5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride
Overview
Description
5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 . It is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3O.ClH/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12;/h5-6,11H,1-4,10H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, pinacol boronic esters, which are similar compounds, can undergo catalytic protodeboronation .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .Safety and Hazards
Future Directions
Given the limited information available on 5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. As it is currently used for research purposes , further studies could also explore its potential in pharmaceutical or material science applications.
Mechanism of Action
- Pyrrolidine derivatives often interact with various biological macromolecules, including enzymes, receptors, and transporters. These interactions can modulate cellular processes and contribute to therapeutic effects .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and dipeptidyl peptidase-4, by binding to their active sites. The interaction with acetylcholinesterase prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Similarly, inhibition of dipeptidyl peptidase-4 results in prolonged activity of incretin hormones, which regulate glucose metabolism. These interactions highlight the potential of this compound as a therapeutic agent for neurological and metabolic disorders .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound enhances synaptic transmission by increasing acetylcholine levels, which can improve cognitive function and memory. In pancreatic beta cells, it promotes insulin secretion by inhibiting dipeptidyl peptidase-4, thereby enhancing glucose uptake and reducing blood sugar levels. Additionally, this compound has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes like acetylcholinesterase and dipeptidyl peptidase-4, leading to their inhibition. The binding is facilitated by hydrogen bonding and hydrophobic interactions between the pyrrolidine ring and the amino acid residues in the enzyme’s active site. This inhibition results in increased levels of acetylcholine and incretin hormones, which subsequently affect neurotransmission and glucose metabolism. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. In in vitro studies, the effects on enzyme inhibition and cell signaling pathways are typically observed within minutes to hours after administration. Long-term effects in in vivo studies have shown that chronic administration of this compound can lead to sustained improvements in cognitive function and glucose metabolism, although potential side effects and toxicity need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve glucose metabolism without significant adverse effects. At higher doses, it may cause toxicity, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. Careful dose optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites that are excreted via the kidneys. The compound may also interact with other metabolic enzymes, such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and elimination. These metabolic processes can influence the compound’s bioavailability and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is also distributed to peripheral tissues, such as the pancreas and liver, where it influences glucose metabolism and other physiological processes. The localization and accumulation of this compound can be affected by factors such as tissue perfusion, binding affinity, and transporter expression levels .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules. It may also be transported to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can influence protein folding, energy metabolism, and apoptosis. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific subcellular compartments, thereby modulating its activity and function .
Properties
IUPAC Name |
(4-amino-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12;/h5-6,11H,1-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSGWLWEIOJELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.